6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
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Overview
Description
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methylbenzyl group, and a tosyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.
Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and pyridine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the methylbenzyl and tosyl groups.
1-(4-methylbenzyl)quinoline: Lacks the methoxy and tosyl groups.
3-tosylquinoline: Lacks the methoxy and methylbenzyl groups.
Uniqueness
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one is unique due to the presence of all three functional groups (methoxy, methylbenzyl, and tosyl) attached to the quinoline core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methoxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-4-8-19(9-5-17)15-26-16-24(31(28,29)21-11-6-18(2)7-12-21)25(27)22-14-20(30-3)10-13-23(22)26/h4-14,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVUCTGECBFRCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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